Species-Selective Inhibition: >1000-Fold Preference for Mycobacterial Lpd over Human Homolog
N-Methylpyridine-3-sulfonamides exhibit potent and highly selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) compared to the human homolog (Hs Lpd). In a high-throughput screen of over 1.6 million compounds, this chemotype afforded greater than 1000-fold selectivity for the mycobacterial enzyme [1]. In contrast, alternative scaffolds targeting the NAD+/NADH pocket, such as triazaspirodimethoxybenzoyl inhibitors, do not achieve this level of species discrimination [1].
| Evidence Dimension | Species selectivity (Mtb Lpd vs. human Lpd) |
|---|---|
| Target Compound Data | >1000-fold selectivity |
| Comparator Or Baseline | Triazaspirodimethoxybenzoyl inhibitors (targeting NAD+/NADH pocket); Selectivity not explicitly quantified but described as distinct from the lipoamide channel binding mode [1] |
| Quantified Difference | N-Methylpyridine-3-sulfonamides achieve >1000-fold selectivity via lipoamide channel binding, whereas alternative inhibitors lack this species-selective binding mode. |
| Conditions | Biochemical enzyme inhibition assay comparing recombinant Mtb Lpd and human Lpd [1] |
Why This Matters
This level of species selectivity is critical for developing anti-tubercular agents with minimized off-target human toxicity, making N-methylpyridine-3-sulfonamide a preferred scaffold for Mtb Lpd-targeted drug discovery over non-selective alternatives.
- [1] Bryk, R., Arango, N., Venugopal, A., Warren, J. D., Park, Y. H., Patel, M. S., ... & Nathan, C. F. (2013). Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase. Biochemistry, 52(51), 9375–9384. View Source
